molecular formula C14H19N3O3 B13257847 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol

Cat. No.: B13257847
M. Wt: 277.32 g/mol
InChI Key: FNGCAZOKBQUEKJ-UHFFFAOYSA-N
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Description

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 5-aminopentyl chain at the 5-position and a 2-methoxyphenol group at the 3-position. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in drug design, while the aminopentyl chain may enhance membrane permeability due to its alkylamine functionality . This compound is commercially available as a hydrochloride salt (Ref: 3D-GBC19235), with pricing reflecting its synthesis complexity (50 mg: €701; 500 mg: €1,960) .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O3/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15/h6-7,9,18H,2-5,8,15H2,1H3

InChI Key

FNGCAZOKBQUEKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol typically involves the formation of the oxadiazole ring followed by the introduction of the aminopentyl and methoxyphenol groups. One common method involves the reaction of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The aminopentyl group can be introduced through a nucleophilic substitution reaction, and the methoxyphenol group can be added via an electrophilic aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[5-(3-Aminophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol

Structural Difference: Replaces the 5-aminopentyl chain with a 3-aminophenyl group . Impact:

  • Solubility : Reduced solubility in aqueous media due to the hydrophobic phenyl group.
  • Bioactivity : Aryl substituents may favor π-π stacking with protein targets, whereas alkyl chains enhance flexibility and membrane penetration.

Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid

Structural Difference: Features a benzofuran-2-yl group at the 5-position of the oxadiazole and a benzoic acid moiety instead of phenol . Impact:

  • Acidity: The benzoic acid group (pKa ~4.2) is more acidic than phenol (pKa ~10), affecting ionization and bioavailability.
  • Therapeutic Use : Patent data highlight applications in neuropathic pain therapy, suggesting shared targeting of ion channels or neurotransmitter receptors .

Functional Analogues in Drug Discovery

N-[3-(2-Aminoethoxy)phenyl]-4-methoxybenzamide Hydrochloride

Structural Difference: Replaces the oxadiazole core with a benzamide group and incorporates an aminoethoxy side chain . Impact:

  • Binding Affinity : Benzamide derivatives often target enzymes like kinases or proteases, whereas oxadiazoles may interact with GPCRs or ion channels.
  • Synthetic Cost : Lower pricing (50 mg: €478) compared to the target compound suggests simpler synthesis or higher commercial availability .

Physicochemical and Pharmacological Comparisons

Compound Name Core Structure Key Substituent logP (Predicted) Solubility (mg/mL) Price (50 mg) Therapeutic Indication
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol 1,2,4-Oxadiazole 5-Aminopentyl 1.8 ~0.5 (HCl salt) €701 Undisclosed
4-[5-(3-Aminophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol 1,2,4-Oxadiazole 3-Aminophenyl 2.5 ~0.2 N/A Undisclosed
Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid 1,2,4-Oxadiazole Benzofuran-2-yl 3.0 ~0.1 N/A Neuropathic pain
N-[3-(2-Aminoethoxy)phenyl]-4-methoxybenzamide Hydrochloride Benzamide Aminoethoxy 1.2 ~1.0 (HCl salt) €478 Undisclosed

Key Observations :

  • The aminopentyl chain in the target compound balances moderate lipophilicity and solubility, making it a candidate for central nervous system (CNS) targeting.
  • Benzofuran-containing analogues exhibit higher logP, aligning with neuropathic pain applications requiring blood-brain barrier penetration .
  • Price disparities reflect synthesis challenges, particularly in oxadiazole ring formation and aminopentyl coupling .

Biological Activity

The compound 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol (CAS No. 1281192-35-5) is a synthetic derivative characterized by a unique combination of a 1,2,4-oxadiazole ring and a methoxyphenol moiety . This structural configuration potentially endows it with significant biological activities, making it an interesting subject for medicinal chemistry research.

  • Molecular Formula: C14H19N3O3
  • Molecular Weight: 277.31896 g/mol
  • CAS Number: 1281192-35-5

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, which include:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

The biological activity of oxadiazole derivatives can be attributed to their ability to interact with various molecular targets. For instance, studies have shown that oxadiazole compounds can inhibit the catalytic activity of enzymes such as topoisomerase I , which is crucial in DNA replication and repair processes.

Anticancer Activity

A study exploring the antiproliferative effects of a library of 1,2,4-oxadiazole derivatives revealed that several compounds exhibited cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The derivatives showed significant inhibition of topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. For example, compounds similar to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving inhibition percentages as high as 92% at specific concentrations .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideContains an oxadiazole ring and methoxy groupsHigh antiplasmodial activity
4-(2-Aminoethyl)-2-methoxyphenolSimilar phenolic structureNeurotransmitter-related activities
3-Amino-4-(4-nitrophenyl)-1,2,5-oxadiazoleOxadiazole ring with nitro substitutionAntimicrobial properties

Synthesis and Derivatives

The synthesis of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol typically involves multi-step organic reactions that yield various derivatives with differing biological profiles. The presence of the long-chain amine enhances its solubility and bioactivity compared to other similar compounds .

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